molecular formula C8H6F4O2 B1597156 4-(1,1,2,2-Tetrafluoroethoxy)phenol CAS No. 85578-29-6

4-(1,1,2,2-Tetrafluoroethoxy)phenol

Cat. No. B1597156
CAS RN: 85578-29-6
M. Wt: 210.13 g/mol
InChI Key: DMHLOEIIFFXHIR-UHFFFAOYSA-N
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Description

“4-(1,1,2,2-Tetrafluoroethoxy)phenol” is a chemical compound with the molecular formula C8H6F4O2 . It has an average mass of 210.126 Da and a monoisotopic mass of 210.030396 Da . This compound contains a total of 20 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of “4-(1,1,2,2-Tetrafluoroethoxy)phenol” consists of 6 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 4 Fluorine atoms . It contains a total of 20 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 aromatic ether .

Scientific Research Applications

Chemical Synthesis and Modification

4-(1,1,2,2-Tetrafluoroethoxy)phenol is involved in various chemical synthesis processes. For instance, it is used in the deoxyfluorination of phenols, a process that involves converting phenols to aryl fluorides using sulfuryl fluoride (SO2F2) and tetramethylammonium fluoride (NMe4F) via aryl fluorosulfonate intermediates. This reaction occurs under mild conditions and is applicable to a broad range of electronically diverse and functional group-rich aryl fluoride products (Schimler et al., 2017).

properties

IUPAC Name

4-(1,1,2,2-tetrafluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHLOEIIFFXHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381036
Record name 4-(1,1,2,2-tetrafluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,2,2-Tetrafluoroethoxy)phenol

CAS RN

85578-29-6
Record name 4-(1,1,2,2-tetrafluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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